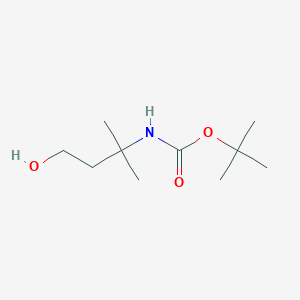

3-(Boc-amino)-3-methyl-1-butanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-methyl-1-butanol typically involves the protection of an amino group with a Boc group. One common method is the reaction of 3-amino-3-methyl-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-methyl-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The Boc-protected amine can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in dichloromethane.

Major Products Formed

Oxidation: 3-(Boc-amino)-3-methylbutanal.

Reduction: 3-amino-3-methyl-1-butanol.

Substitution: 3-(Boc-amino)-3-methylbutyl chloride.

Scientific Research Applications

3-(Boc-amino)-3-methyl-1-butanol is widely used in scientific research due to its versatility:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-methyl-1-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise synthesis of complex molecules without interference from the amino group .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(tert-Butoxycarbonylamino)-3-methylbutan-1-ol

- CAS Number : 167216-22-0

- Molecular Formula: C₁₀H₂₁NO₃

- Molecular Weight : 203.28 g/mol

- Appearance : Colourless oil

- Solubility: Slightly soluble in chloroform and methanol .

Applications: This compound serves as a critical intermediate in synthesizing (2E)-5-(tert-butyloxycarbonylamino)-5-methylhex-2-enoic acid (B809765), a precursor for C-terminal sulfonamide analogs of NN703, which are growth hormone secretagogues . Its Boc (tert-butoxycarbonyl) group protects the amine functionality during synthetic processes, enhancing stability under basic conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-(Boc-amino)-3-methyl-1-butanol with four related compounds:

Key Differences and Implications

Boc-Protected vs. Unprotected Amines

- This compound and 3-(Boc-amino)-2-butanol both feature Boc-protected amines, making them suitable for multi-step syntheses where amine reactivity must be controlled. In contrast, 3-Amino-3-methylbutan-1-ol lacks protection, enabling direct nucleophilic reactions but requiring careful handling to avoid undesired side reactions .

Alcohol Position and Reactivity

- The primary alcohol in this compound contrasts with the secondary alcohol in 3-(Boc-amino)-2-butanol. This difference impacts reactivity in oxidation or esterification reactions, where primary alcohols are generally more reactive .

- 2-(Boc-amino)-3-buten-1-ol contains an allylic alcohol and a double bond, which may participate in conjugate additions or polymerization under specific conditions .

Molecular Weight and Solubility

- The Boc group increases molecular weight and lipophilicity, as seen in this compound (203.28 g/mol) compared to 3-Amino-3-methylbutan-1-ol (103.16 g/mol). This affects solubility: Boc-protected compounds favor organic solvents, while unprotected amines dissolve in polar solvents like water .

Stereochemical Considerations

- (S)-2-(Boc-amino)-1-propanol introduces chirality, making it valuable for asymmetric synthesis. The target compound lacks stereochemical complexity, emphasizing its role as a flexible intermediate .

Biological Activity

3-(Boc-amino)-3-methyl-1-butanol is a chiral amino alcohol that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a branched alkyl chain, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C_{8}H_{17}NO_{2}. The presence of the Boc group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It acts as a substrate for enzymatic reactions, influencing cellular processes such as protein synthesis and amino acid metabolism.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with amino acid transporters and enzymes involved in amino acid metabolism, potentially modulating their activities. This interaction is crucial for understanding the compound's role in metabolic pathways.

Antimicrobial Properties

Studies have shown that derivatives of amino alcohols exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Neuroprotective Effects

Research into related compounds has indicated potential neuroprotective effects. For example, amino alcohols have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, hinting at possible applications in neurodegenerative disease treatment.

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amine group followed by alkylation reactions. This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in drug development.

Case Studies

- Synthesis of Bioactive Compounds : In one study, this compound was utilized as a precursor for synthesizing bioactive peptides with enhanced stability and bioavailability.

- Metabolic Engineering : A study demonstrated the use of this compound in engineered Escherichia coli strains to produce higher alcohols like 3-methyl-1-butanol, showcasing its relevance in biofuel production and metabolic engineering applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino alcohol | Potential antimicrobial effects |

| (2S,3S)-3-Amino-2-hydroxyhexanoic acid | Chiral amino acid | Enzyme substrate |

| 2-Amino-2-methylpropan-1-ol | Simple amino alcohol | Neuroprotective properties |

Q & A

Q. Basic: What are the recommended handling and storage protocols for 3-(Boc-amino)-3-methyl-1-butanol to ensure stability during experimental workflows?

Answer:

The compound should be stored in a tightly sealed container under dry, ventilated conditions (20–25°C), protected from moisture and heat. Avoid exposure to ignition sources or static discharge. During handling, use nitrile gloves, lab coats, and safety goggles. Ensure immediate access to eye-wash stations and safety showers. Contaminated clothing must be removed and washed thoroughly before reuse .

Q. Basic: Which spectroscopic methods are most reliable for characterizing the purity and structure of this compound post-synthesis?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the Boc group’s presence (tert-butyl signals at δ ~1.4 ppm in 1H NMR) and the methyl branching. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. For resolving stereochemical ambiguities, 2D NMR techniques (e.g., HSQC, NOESY) or X-ray crystallography are recommended. Cross-referencing with Boc-protected analogs (e.g., 3-(Boc-amino)indole) can aid peak assignment .

Q. Advanced: How does the steric hindrance from the 3-methyl group influence the deprotection kinetics of the Boc group under acidic conditions?

Answer:

The 3-methyl group adjacent to the Boc-protected amine increases steric bulk, potentially slowing acid-catalyzed deprotection. Kinetic studies using trifluoroacetic acid (TFA) in dichloromethane (DCM) at varying concentrations (10–50% v/v) and temperatures (0–25°C) can quantify this effect. Monitor reaction progress via TLC or HPLC, comparing rates with non-methylated analogs. Computational modeling (DFT) may further elucidate steric contributions to transition-state energetics .

Q. Advanced: What synthetic strategies minimize racemization when incorporating this compound into peptide chains?

Answer:

To suppress racemization during peptide coupling:

- Use low temperatures (0–4°C) and polar aprotic solvents (e.g., DMF).

- Employ coupling reagents with reduced base strength, such as HATU or COMU, instead of HOBt/DCC.

- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD). Pre-activation of the carboxyl component before adding the amine can further minimize side reactions .

Q. Advanced: How can conflicting solubility data for this compound in different solvents be systematically evaluated?

Answer:

Design a solubility screen using solvents of varying polarity (e.g., hexane, ethyl acetate, THF, DMSO). Measure solubility gravimetrically at 25°C and 40°C. For thermodynamic analysis, perform differential scanning calorimetry (DSC) to determine melting points and eutectic mixtures. Cloud-point titration with antisolvents (e.g., water) can identify optimal recrystallization conditions. Cross-validate with computational solubility parameters (Hansen solubility sphere) .

Q. Advanced: What are the implications of detecting multiple byproducts in the Mitsunobu reaction involving this compound, and how can selectivity be improved?

Answer:

Byproducts (e.g., elimination alcohols or oxidized species) suggest competing pathways. To improve selectivity:

- Optimize stoichiometry of DIAD and triphenylphosphine (1.2–1.5 equivalents).

- Use anhydrous solvents (e.g., THF) and molecular sieves to suppress hydrolysis.

- Introduce scavengers (e.g., polymer-bound TPP) to remove excess reagents.

- Monitor intermediates via LC-MS and adjust reaction time/temperature dynamically. For sterically hindered substrates, alternative Mitsunobu conditions (e.g., CMBP/DEAD) may enhance yields .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUFODBDZQCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573097 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167216-22-0 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.